![molecular formula C20H21N3O3 B2408412 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 946386-53-4](/img/structure/B2408412.png)
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Cytotoxicity Research
Compounds structurally similar to 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. For instance, N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were found to exhibit notable antimicrobial activity against various bacteria and fungi. Additionally, their cytotoxic effects were studied using MTT assay, demonstrating varied cytotoxic activities against cell lines like NIH/3T3 (Kaplancıklı et al., 2012).
Antiallergic Agent Research
Another area of research involves the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which have been prepared in the search for novel antiallergic compounds. These compounds, including variations like N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, showed significant antiallergic potency, including inhibitory activity in histamine release assays and IL-4 production tests (Menciu et al., 1999).
Anticancer, Anti-Inflammatory, and Analgesic Activity
Compounds like 2-(substituted phenoxy) acetamide derivatives, which are structurally related to the specified chemical, have been developed as potential anticancer, anti-inflammatory, and analgesic agents. Specific compounds in this category have shown promising results against cancer cell lines, as well as in anti-inflammatory and analgesic activity assays (Rani et al., 2014).
Synthesis and Structural Studies
Research has also been conducted on the synthesis of related compounds and their structural elucidation. This includes studies on the crystal structure of related compounds, providing insights into their molecular configuration and potential bioactive properties (Laban et al., 2023).
Antimicrobial Activity
Synthesis and characterization of similar acetamide derivatives have shown antimicrobial activity, further emphasizing the potential of these compounds in therapeutic applications (Prasad, 2017).
Anti-inflammatory and Analgesic Research
Studies on derivatives like 2, 5-Disubstituted-1, 3, 4-oxadiazoles have explored their potential as anti-inflammatory agents. These research efforts aim to design novel therapeutic agents that can effectively manage inflammation and pain (Ilango et al., 2009).
Properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(24)23-16-6-8-17(9-7-16)26-13-20(25)21-11-10-15-12-22-19-5-3-2-4-18(15)19/h2-9,12,22H,10-11,13H2,1H3,(H,21,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRUWDJIMNITST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)
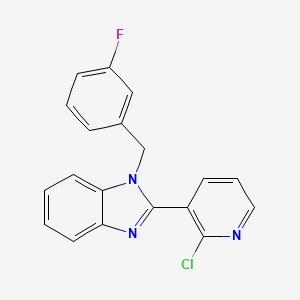
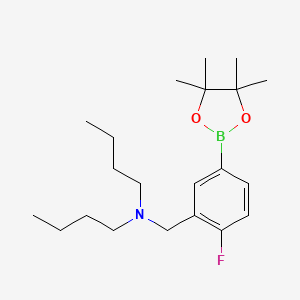
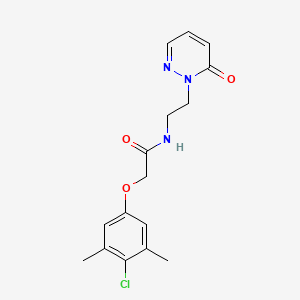
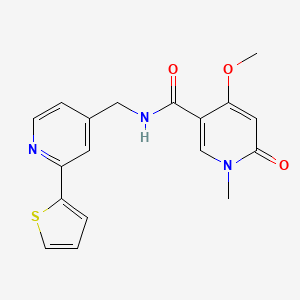

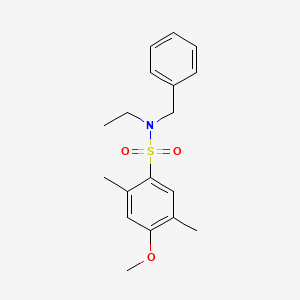
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)
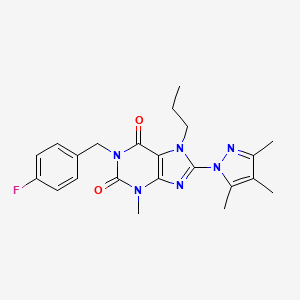
![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)
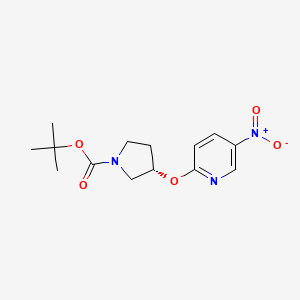
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
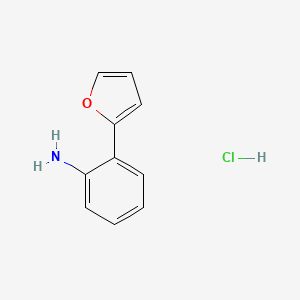
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)
